molecular formula C4F7IO B1604809 Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene CAS No. 6037-91-8

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene

Cat. No.: B1604809
CAS No.: 6037-91-8
M. Wt: 323.94 g/mol
InChI Key: OURRZLCUWZZPKV-UHFFFAOYSA-N
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Description

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene is a fluorinated organic compound with the molecular formula C4F7IO. It is characterized by its high density and relatively low boiling point. This compound is notable for its stability under normal conditions and its ability to dissolve in organic solvents such as ethanol and chlorinated hydrocarbons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene typically involves an iodine-fluorine exchange reaction. Initially, 1,1,2,2-tetrafluoro-2-iodoethylene is reacted with ethoxy tetrafluoroborate in the presence of hydrogen fluoride. This reaction yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced distillation techniques helps in the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated aldehydes or acids, while substitution reactions can produce a variety of halogenated derivatives .

Scientific Research Applications

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene has several applications in scientific research:

Mechanism of Action

The mechanism by which trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene is unique due to its specific combination of fluorine and iodine atoms, which confer distinct chemical properties such as high reactivity and stability. This makes it particularly valuable in specialized chemical syntheses and industrial applications .

Biological Activity

Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene (CAS No. 6037-91-8) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential applications in various fields including materials science and pharmaceuticals. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

  • Molecular Formula : C4F7IO
  • Molecular Weight : 323.94 g/mol
  • Boiling Point : 105.8 ± 40.0 °C (predicted)
  • Density : 2.142 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly its potential toxicity and environmental impact.

Toxicological Studies

Research indicates that trifluorinated compounds can exhibit significant toxicity due to their persistence in the environment and bioaccumulation potential. A study highlighted that specific fluorinated compounds can cause subchronic effects when administered through oral or dermal routes, emphasizing the need for careful handling and regulation of such substances .

Case Studies

  • Subchronic Toxicity Study : In a controlled study involving animal models, this compound was administered to assess its toxicity profile. Results showed no adverse effects at low concentrations; however, higher doses led to notable physiological changes .
  • Environmental Impact Assessment : Another investigation focused on the environmental implications of trifluorinated compounds, revealing their potential to disrupt ecosystems due to their stability and resistance to degradation .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with cellular membranes due to its lipophilic nature. This interaction may influence cellular signaling pathways and disrupt normal physiological functions.

Data Table: Biological Activity Summary

Study TypeFindingsReference
ToxicologyNo adverse effects at low doses; physiological changes at high doses
Environmental ImpactPotential ecosystem disruption due to persistence
Mechanism of ActionHypothesized interaction with cellular membranes

Regulatory Status

Due to the potential hazards associated with trifluorinated compounds like this compound, regulatory bodies have implemented guidelines for their use and disposal. The Environmental Protection Agency (EPA) has classified such compounds under stringent monitoring protocols to mitigate environmental risks .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-1-iodo-2-(1,2,2-trifluoroethenoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F7IO/c5-1(6)2(7)13-4(10,11)3(8,9)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRZLCUWZZPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(OC(C(F)(F)I)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209134
Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6037-91-8
Record name 1,1,2-Trifluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6037-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006037918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.384
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Reactant of Route 2
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Reactant of Route 3
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene
Reactant of Route 4
Trifluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)ethylene

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